3-methoxy-5-methyl-1H-pyrazole
Overview
Description
3-Methoxy-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by a methoxy group at the third position and a methyl group at the fifth position on the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with a wide range of molecular targets.
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit enzymes, interact with receptors, or interfere with cellular processes . The specific interactions depend on the structure of the pyrazole derivative and the nature of its target.
Biochemical Pathways
For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses, suggesting that they may affect inflammatory signaling pathways .
Result of Action
For example, some pyrazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may induce cell cycle arrest or apoptosis .
Action Environment
The action of 3-methoxy-5-methyl-1H-pyrazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, such as the type of cells or tissues and the presence of other biochemical factors .
Biochemical Analysis
Biochemical Properties
3-Methoxy-5-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with D-amino acid oxidase (DAO), where this compound acts as an inhibitor . This interaction helps protect DAO cells from oxidative stress induced by D-Serine. Additionally, the compound’s ability to donate and accept hydrogen bonds facilitates the establishment of intermolecular interactions, which can influence its reactivity and biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with D-amino acid oxidase (DAO) helps reduce oxidative stress in cells, thereby protecting them from damage . This protective effect is crucial in maintaining cellular homeostasis and preventing oxidative damage to cellular components.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of D-amino acid oxidase (DAO), which helps reduce oxidative stress in cells . The compound’s ability to form hydrogen bonds also plays a crucial role in its interactions with biomolecules, facilitating enzyme inhibition or activation and changes in gene expression . These molecular interactions are essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by its ability to form hydrogen bonds, which can affect its reactivity and biological activity . Long-term studies have shown that this compound can maintain its protective effects against oxidative stress, making it a valuable compound for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to provide protective effects against oxidative stress without causing any adverse effects . At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key interaction is with D-amino acid oxidase (DAO), where the compound acts as an inhibitor . This interaction helps modulate the metabolic flux and maintain cellular homeostasis. Additionally, the compound’s ability to form hydrogen bonds influences its participation in metabolic pathways, affecting metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds facilitates its transport across cellular membranes and its distribution within various cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and ensuring its effective delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to form hydrogen bonds and its interactions with targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. For instance, the reaction of 3-methoxy-2-butanone with hydrazine hydrate can yield this compound through cyclization and subsequent dehydration steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .
Scientific Research Applications
3-Methoxy-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
3-Amino-5-methyl-1H-pyrazole: Used as a beta-sheet template in peptide studies.
3-Methyl-5-phenyl-1H-pyrazole: Investigated for its pharmacological properties.
Uniqueness
3-Methoxy-5-methyl-1H-pyrazole is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and biological activity. This structural uniqueness allows it to interact differently with molecular targets compared to other pyrazole derivatives .
Properties
IUPAC Name |
3-methoxy-5-methyl-1H-pyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8-2)7-6-4/h3H,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWAVQOMDAZDIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305458 | |
Record name | 3-Methoxy-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3201-22-7 | |
Record name | 3-Methoxy-5-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3201-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-3-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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